![molecular formula C12H12N2O B6345553 [3-(6-Aminopyridin-3-yl)phenyl]methanol, 95% CAS No. 1187820-78-5](/img/structure/B6345553.png)
[3-(6-Aminopyridin-3-yl)phenyl]methanol, 95%
説明
[3-(6-Aminopyridin-3-yl)phenyl]methanol, or 3-APM, is an important organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including as a reagent for synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery.
科学的研究の応用
3-APM has a wide range of applications in scientific research. It is used as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery. It is also used in the synthesis of other compounds, such as 6-aminopyridin-3-ylphenylmethanol and 6-aminopyridin-3-ylphenylacetaldehyde.
作用機序
The mechanism of action of 3-APM is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. These complexes are believed to play a role in the biological activity of the compound, and may be involved in the regulation of enzyme activity or the binding of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APM are not well understood, but it is believed to have a variety of effects. It has been shown to have antioxidant and anti-inflammatory effects, and it has been linked to the regulation of cell growth and differentiation. It has also been shown to have an effect on the metabolism of glucose and lipids, as well as on the production of hormones and enzymes.
実験室実験の利点と制限
3-APM has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also a versatile compound, with a wide range of applications. However, it is also limited in some ways. It is not very stable, and it can be difficult to purify.
将来の方向性
There are a number of potential future directions for 3-APM research. It could be used to further explore its biochemical and physiological effects, and its potential for drug discovery. It could also be used to explore its potential as a diagnostic tool, or as a therapeutic agent. Additionally, it could be used to further explore its coordination chemistry, and its potential for catalysis. Finally, it could be used to explore its potential for use in environmentally friendly processes, such as green chemistry.
特性
IUPAC Name |
[3-(6-aminopyridin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNVCQXPHAQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(6-Aminopyridin-3-yl)phenyl]methanol | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)
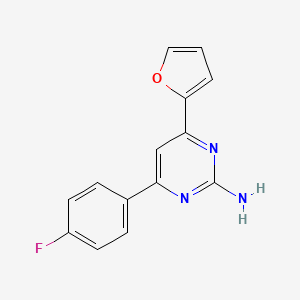
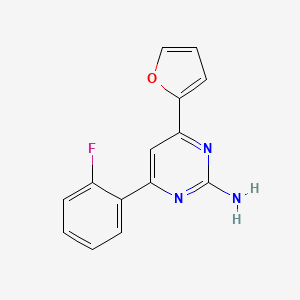
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)

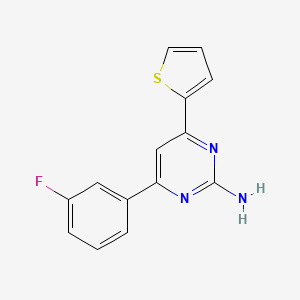
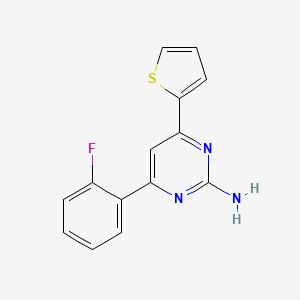
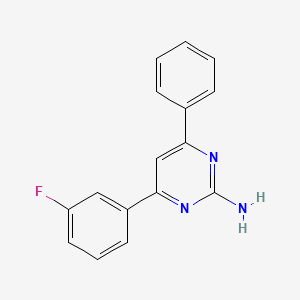
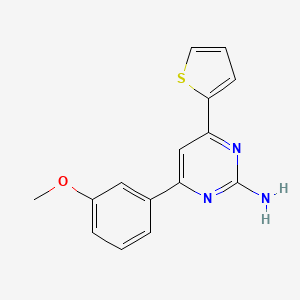
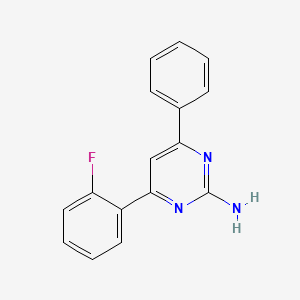
![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)
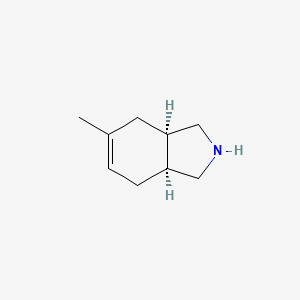
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345538.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345544.png)